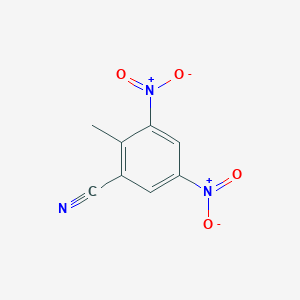

2-Methyl-3,5-dinitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

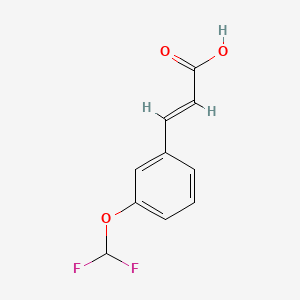

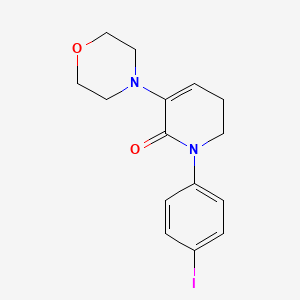

The compound of interest, 2-Methyl-3,5-dinitrobenzonitrile, is a chemically synthesized molecule that is characterized by the presence of nitro groups and a nitrile group attached to a benzene ring. This compound is related to other nitrobenzonitriles, which are often used in various chemical reactions and have been the subject of several studies to understand their synthesis, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of related compounds such as 3,5-dinitrobenzonitrile has been achieved through a multi-step process starting from benzoic acid. The process involves nitration, esterification, amination, and dehydration, with the dehydration step being optimized using phosphorus oxychloride to improve yield and reduce pollution . Although the synthesis of 2-Methyl-3,5-dinitrobenzonitrile is not directly described, the methodologies applied to similar compounds can provide insights into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methyl-3,5-dinitrobenzonitrile has been studied using various spectroscopic techniques. For instance, 5-Fluoro-2-methylbenzonitrile was analyzed using Density Functional Theory (DFT) to predict geometrical parameters such as bond lengths and angles. Vibrational spectra were also recorded and analyzed to understand the molecular structure further .

Chemical Reactions Analysis

Chemical reactions involving nitrobenzonitriles have been explored in several studies. For example, 2,4-dinitrobenzenediazonium ions have been shown to undergo coupling reactions with thiophens, leading to unexpected reactions with electron-rich methyl groups . Additionally, the reactivity of substituted hydroxybenzonitriles with nitrogen dioxide has been investigated, yielding various nitrocyclohexenone derivatives . These studies highlight the reactivity of the nitro and nitrile groups in such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzonitriles are influenced by their functional groups. The presence of nitro groups typically increases the compound's reactivity, especially in electrophilic substitution reactions. The nitrile group can also participate in various chemical transformations, such as nucleophilic aromatic substitutions . Computational methods like DFT have been used to calculate the Non-Linear Optical (NLO) properties, thermodynamic properties, and molecular electrostatic potential of related compounds, which are crucial for understanding their behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

2-Methyl-3,5-dinitrobenzonitrile has been synthesized using processes involving nitration, esterification, amination, and dehydration, starting from benzoic acid. This compound's structure has been confirmed through IR, NMR, MS spectra, and elemental analysis, demonstrating its potential in organic synthesis and chemical characterization studies (Jia Si-yuan, 2009).

Charge-Transfer Complexes

Studies on charge-transfer complexes involving 2-Methyl-3,5-dinitrobenzonitrile have highlighted its role in forming one-dimensional columns in certain compounds. This property is essential in the study of molecular stacking and interaction, which is crucial in material science and molecular electronics (H. Hosomi et al., 2000).

Meisenheimer Complexes Formation

The ability of 2-Methyl-3,5-dinitrobenzonitrile to form Meisenheimer-type σ-complexes with various nucleophiles in solution has been demonstrated. This property is relevant in studying nucleophilic substitution reactions and understanding reaction mechanisms in organic chemistry (M. I. Foreman & R. Foster, 1969).

Reaction Mechanisms

The compound's role in catalytic reactions and the formation of Meisenheimer complexes has been studied. These investigations provide insights into the reaction mechanisms of 2-Methyl-3,5-dinitrobenzonitrile, which is valuable for chemical synthesis and catalysis research (T. Abe, 1983).

Supramolecular Assemblies

Research has explored the formation of additive organic supramolecular assemblies involving 3,5-dinitrobenzonitrile. This study is significant for understanding hydrogen bonding networks and crystal engineering (V. Pedireddi et al., 2003).

Environmental Analysis

2-Methyl-3,5-dinitrobenzonitrile has been identified in environmental samples, particularly in groundwater at ammunition destruction sites. This highlights its relevance in environmental chemistry, especially in the analysis and detection of organic pollutants (M. Godejohann et al., 2009).

Anticancer Studies

Nitrile-functionalized derivatives have been investigated for their potential in vitro anticancer activity. This opens avenues for the compound's application in medicinal chemistry and cancer research (H. Z. Zulikha et al., 2014).

Radioprotective Properties

Studies have evaluated 3,5-dinitrobenzonitrile for its radioprotective activities, demonstrating its potential use in radioprotection and related pharmaceutical applications (J. P. Fernandez et al., 1986).

Corrosion Inhibition

Derivatives of 2-Methyl-3,5-dinitrobenzonitrile have been studied for their corrosion inhibition properties, indicating their potential applications in materials science and industrial corrosion prevention (C. Verma et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methyl-3,5-dinitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAWDYXHVKZRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629765 |

Source

|

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3,5-dinitrobenzonitrile | |

CAS RN |

948-31-2 |

Source

|

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322783.png)

![3-[(2-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322786.png)

![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)

![1-[2-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1322788.png)

![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)